11-[4-(methylsulfanyl)phenyl]-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene
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Overview
Description
11-[4-(methylsulfanyl)phenyl]-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene is a complex organic compound characterized by its unique structure, which includes a combination of phenyl, thiophenyl, and oxa-tetraazatetracyclo moieties
Scientific Research Applications
11-[4-(methylsulfanyl)phenyl]-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: Used in the production of advanced materials with specific properties, such as conductivity or catalytic activity.
Preparation Methods
The synthesis of 11-[4-(methylsulfanyl)phenyl]-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core tetraazatetracyclo structure, followed by the introduction of the phenyl and thiophenyl groups through various substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the thiophenyl moiety.
Substitution: Various substitution reactions can occur, especially at the phenyl and thiophenyl rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 11-[4-(methylsulfanyl)phenyl]-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene involves its interaction with molecular targets through various pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 11-[4-(methylsulfanyl)phenyl]-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene stands out due to its unique combination of structural features. Similar compounds include those with phenyl and thiophenyl groups but lacking the oxa-tetraazatetracyclo core. This core structure imparts distinct chemical and physical properties, making the compound valuable for specific applications.
References
- Thiophenol 97 108-98-5 - MilliporeSigma
- Sulfide oxidation tuning in 4,8-bis (5- (2-ethylhexyl)thiophen-2-yl)benzo [1,2-b:4,5-b′]dithiophene based dual acceptor copolymers for highly efficient photocatalytic hydrogen evolution
- Exploiting the potential of 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile (DPTMM)
Properties
IUPAC Name |
11-(4-methylsulfanylphenyl)-9-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS2/c1-29-15-10-8-14(9-11-15)21-19-20(26-23-24-13-25-27(21)23)16-5-2-3-6-17(16)28-22(19)18-7-4-12-30-18/h2-13,21-22H,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJJRFFVLPQTDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=CS5)NC6=NC=NN26 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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